![molecular formula C14H19ClFNO2 B12808256 4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid CAS No. 4092-85-7](/img/structure/B12808256.png)
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid is a synthetic organic compound known for its applications in medicinal chemistry. It is a derivative of butanoic acid, substituted at the fourth position by a phenyl group that is further substituted by a 2-chloroethyl and 2-fluoroethyl amino group. This compound is structurally related to chlorambucil, a well-known chemotherapy drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid typically involves multiple steps:
Formation of the Phenylbutanoic Acid Core: The initial step involves the synthesis of phenylbutanoic acid through a Friedel-Crafts acylation reaction, where benzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Amino Group: The phenylbutanoic acid is then subjected to a nucleophilic substitution reaction with 2-chloroethylamine and 2-fluoroethylamine to introduce the amino groups. This step often requires the use of a base such as sodium hydroxide to facilitate the substitution.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Friedel-Crafts acylation and nucleophilic substitution reactions.
Purification: Industrial purification methods include distillation, crystallization, and various chromatographic techniques to ensure the compound meets pharmaceutical-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The amino groups in the compound can undergo further substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: New derivatives with different substituents on the amino groups.
Applications De Recherche Scientifique
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use as a chemotherapeutic agent due to its structural similarity to chlorambucil.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid involves its interaction with DNA. The compound acts as an alkylating agent, forming covalent bonds with DNA bases. This leads to the formation of cross-links between DNA strands, preventing DNA replication and transcription. The disruption of DNA function ultimately results in cell death, making it effective as a chemotherapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: A chemotherapy drug with a similar structure, used to treat chronic lymphocytic leukemia and lymphomas.
Melphalan: Another alkylating agent used in chemotherapy, structurally related to chlorambucil.
Cyclophosphamide: A widely used chemotherapeutic agent with a different structure but similar mechanism of action.
Uniqueness
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid is unique due to the presence of both 2-chloroethyl and 2-fluoroethyl groups, which may confer distinct chemical and biological properties compared to other alkylating agents. The combination of these substituents can potentially enhance its efficacy and reduce side effects.
Propriétés
Numéro CAS |
4092-85-7 |
|---|---|
Formule moléculaire |
C14H19ClFNO2 |
Poids moléculaire |
287.76 g/mol |
Nom IUPAC |
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid |
InChI |
InChI=1S/C14H19ClFNO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19) |
Clé InChI |
OWBUABLEZFMTMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCC(=O)O)N(CCF)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


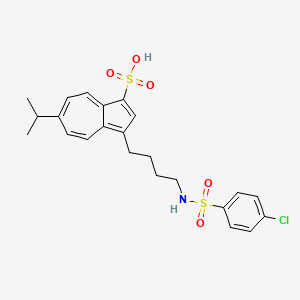

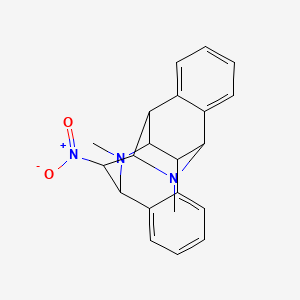
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)
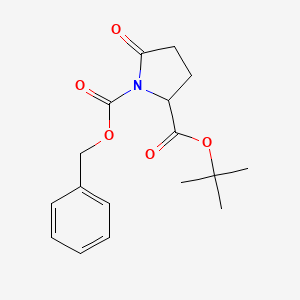
![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)

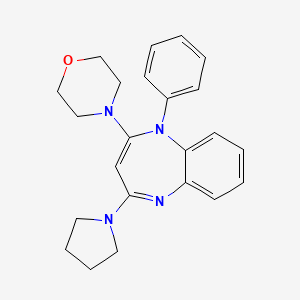
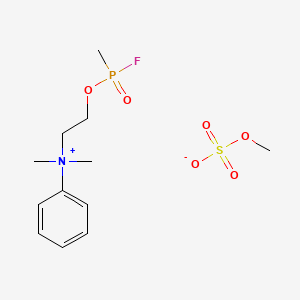


![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)


